molecular formula C14H10N2O2 B107888 Phenyl phenylcarbonocyanidimidate CAS No. 19245-25-1

Phenyl phenylcarbonocyanidimidate

Cat. No.: B107888
CAS No.: 19245-25-1
M. Wt: 222.24 g/mol
InChI Key: DOKJLBJDZFITRA-UHFFFAOYSA-N
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Description

Phenyl phenylcarbonocyanidimidate is an organic compound with the molecular formula C14H10N2O It is a derivative of phenyl isocyanate and is characterized by the presence of a phenyl group attached to a carbonyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl phenylcarbonocyanidimidate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with phenyl cyanide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl phenylcarbonocyanidimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbonyl cyanide oxides, while reduction could produce phenylcarbonyl amines.

Scientific Research Applications

Phenyl phenylcarbonocyanidimidate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl phenylcarbonocyanidimidate exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Phenyl phenylcarbonocyanidimidate can be compared with other similar compounds, such as:

    Phenyl isocyanate: A precursor in the synthesis of this compound, known for its reactivity with nucleophiles.

    Phenyl cyanide: Another related compound used in the synthesis process.

    Phenylcarbamates: Compounds with similar structural features but different reactivity and applications.

Properties

IUPAC Name

phenyl 1-cyano-N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKJLBJDZFITRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C#N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595353
Record name Phenyl phenylcarbonocyanidimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19245-25-1
Record name Phenyl phenylcarbonocyanidimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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